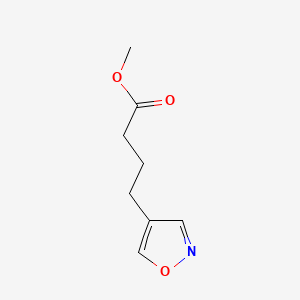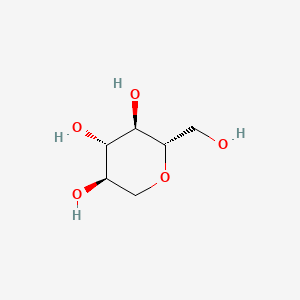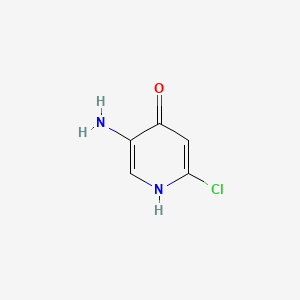
L-threo-Droxidopa-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound, specifically labeled with carbon-13 and nitrogen-15. It is a derivative of L-threo-Droxidopa, which is a synthetic amino acid precursor to the neurotransmitter norepinephrine. This compound is used primarily in scientific research to study metabolic pathways and enzyme activities due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-threo-Droxidopa-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-threo-Droxidopa molecule. The synthetic route typically starts with the precursor molecules that contain the desired isotopes. The reaction conditions are carefully controlled to ensure the incorporation of the isotopes without altering the chemical properties of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotope-labeled precursors. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications for research use. The production is carried out under strict conditions to maintain the integrity of the isotopes and the overall compound .
Chemical Reactions Analysis
Types of Reactions
L-threo-Droxidopa-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound back to its reduced form using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield the reduced form of the compound .
Scientific Research Applications
L-threo-Droxidopa-13C2,15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Pathway Studies: The compound is used to trace and quantify metabolic pathways in cells and organisms.
Enzyme Activity Studies: It helps in studying the kinetics and mechanisms of enzyme-catalyzed reactions.
Drug Development: The compound is used in the development and testing of new pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.
Clinical Research: It is used in clinical studies to understand the distribution, transformation, and clearance of drugs in the body.
Mechanism of Action
L-threo-Droxidopa-13C2,15N exerts its effects by crossing the blood-brain barrier and being converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Comparison with Similar Compounds
L-threo-Droxidopa-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Similar compounds include:
Droxidopa: The non-labeled version of the compound, used in similar research applications but without the benefits of isotope labeling.
L-threo-Droxidopa: The parent compound, used in the treatment of neurogenic orthostatic hypotension and other conditions.
This compound stands out due to its enhanced ability to provide detailed insights into metabolic pathways and enzyme activities, making it a valuable tool in scientific research .
Properties
CAS No. |
1276295-04-5 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
216.167 |
IUPAC Name |
(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1 |
InChI Key |
QXWYKJLNLSIPIN-LJDYPDNASA-N |
SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
Synonyms |
(βR)-β,3-Dihydroxy-L-tyrosine-13C2,15N; threo-β,3-Dihydroxy-L-tyrosine-13C2,15N; L-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N; (-)-threo-3,4-Dihydroxyphenyl-_x000B_serine-13C2,15N; (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-amino-3-hydroxypropanoic Acid-13C2,15N; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


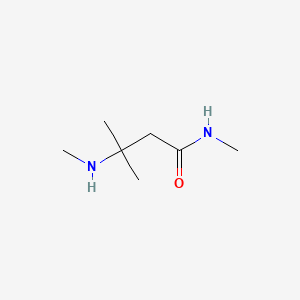
![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)
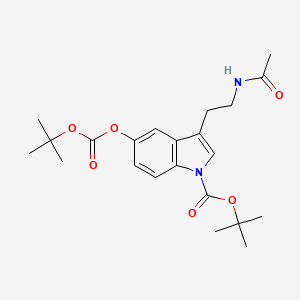
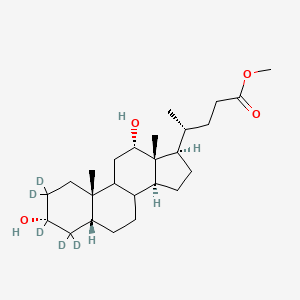
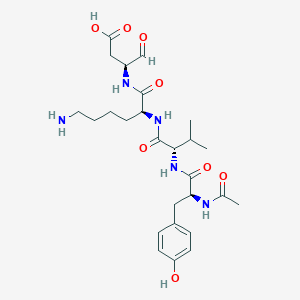
![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)
